molecular formula C11H14O B118523 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one CAS No. 143768-61-0

2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one

Cat. No. B118523
CAS RN: 143768-61-0
M. Wt: 162.23 g/mol
InChI Key: ZJNKLCZTEWTMIP-UHFFFAOYSA-N
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Description

2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one, also known as musk ketone, is a synthetic compound commonly used in the fragrance industry. It is a yellowish powder with a musky odor and is highly valued for its long-lasting scent. Over the years, this compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone is not fully understood, but it is believed to interact with various receptors in the body, including the opioid and cannabinoid receptors. This interaction leads to the activation of various signaling pathways, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
Musk ketone has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, this compound ketone has been shown to have potential anti-cancer properties, with promising results in preclinical studies.

Advantages and Limitations for Lab Experiments

Musk ketone is a highly versatile compound that can be used in various laboratory experiments. Its unique chemical properties make it a valuable tool in the study of various biological processes. However, like any other compound, 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone has its limitations. One of the main limitations of this compound ketone is its high cost, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone. One potential direction is the development of new and more efficient synthesis methods. Additionally, further research is needed to fully understand the mechanism of action of this compound ketone and its potential therapeutic benefits. Finally, there is a need for more research on the safety and toxicity of this compound ketone, especially in the context of its potential use in medicine.
Conclusion:
In conclusion, this compound ketone is a highly versatile compound with potential applications in various fields. Its unique chemical properties make it a valuable tool in scientific research, and its potential therapeutic benefits make it a promising candidate for the treatment of various conditions. However, further research is needed to fully understand the mechanism of action of this compound ketone and its potential applications.

Synthesis Methods

The synthesis of 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone involves several steps, including the reaction of 2,4,6-trinitrotoluene with propan-2-ol, followed by hydrogenation and cyclization. The final product is obtained after purification and crystallization. This process is highly efficient and yields a high-quality product suitable for various applications.

Scientific Research Applications

Musk ketone has been extensively studied for its potential applications in various fields, including the fragrance industry, medicine, and agriculture. In the fragrance industry, 2-Methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one ketone is used as a fixative in perfumes and other scented products. It is highly valued for its long-lasting scent and ability to enhance the fragrance of other compounds.
In the medical field, this compound ketone has been studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, this compound ketone has been studied for its potential anti-cancer properties, with promising results in preclinical studies.

properties

CAS RN

143768-61-0

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-methyl-4-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C11H14O/c1-8(2)10-5-4-6-11(12)9(3)7-10/h4-8H,1-3H3

InChI Key

ZJNKLCZTEWTMIP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=CC1=O)C(C)C

Canonical SMILES

CC1=CC(=CC=CC1=O)C(C)C

synonyms

2,4,6-Cycloheptatrien-1-one,2-methyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

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